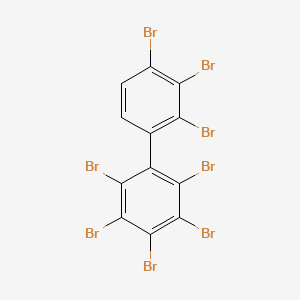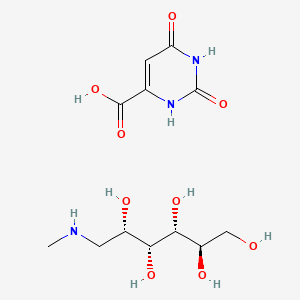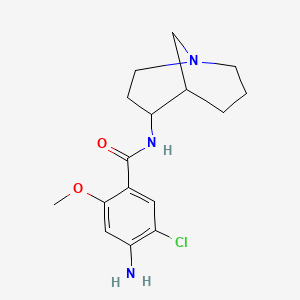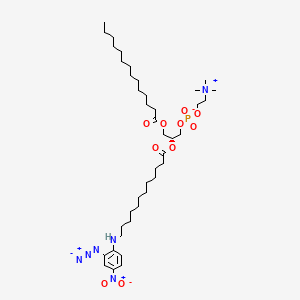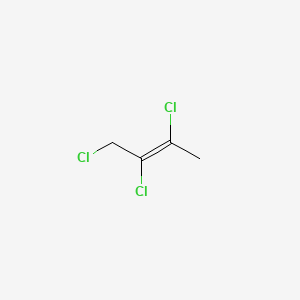
Aluminum sodium phosphate
Overview
Description
Aluminum Sodium Phosphate, also known as Sodium Aluminium Phosphate (SAlP), is an inorganic compound consisting of sodium salts of aluminum phosphates . The most common SAlP has the formulas NaH14Al3(PO4)8·4H2O and Na3H15Al2(PO4)8 . These materials are prepared by combining alumina, phosphoric acid, and sodium hydroxide .
Synthesis Analysis
Aluminum phosphate can be synthesized through several methods, but the most common method involves the reaction of aluminum sulfate with phosphoric acid . First, aluminum sulfate [Al2(SO4)3] reacts with phosphoric acid (H3PO4) under controlled conditions. The resulting solution is then filtered to remove impurities .Molecular Structure Analysis
The structure of aluminum phosphate is composed of AlO4 and PO4 tetrahedra, which are interconnected, forming a framework . The most common SAlP has the formulas NaH14Al3(PO4)8·4H2O and Na3H15Al2(PO4)8 .Chemical Reactions Analysis
In baking powders, Sodium Aluminum Phosphate is used as an acid that provides the baked goods’ chemical reaction needed to rise . Sodium Aluminum Phosphate reacts with heat and the other leavening ingredients to allow baked goods to rise .Physical And Chemical Properties Analysis
Aluminum phosphate is an odorless, white crystalline solid . It has a molar mass of approximately 121.95 g/mol and its specific gravity is approximately 2.566 . This compound is insoluble in water but dissolves readily in acids to form a variety of potential products, depending on the particular acid in use .Scientific Research Applications
Vaccine Adjuvants
Aluminum Sodium Phosphate is widely used in the production of vaccines as an adjuvant . Adjuvants are substances that enhance the body’s immune response to an antigen. The acting mechanism of aluminum-containing adjuvants is not completely clear, but researchers have proposed several mechanisms, including depot effect, phagocytosis, activation of pro-inflammatory signaling pathway NLRP3, host cell DNA release, and other mechanisms .
Pharmaceutical Research
In pharmaceutical research, Aluminum Sodium Phosphate is used in the manufacturing of adjuvant suspension . This involves monitoring process parameters and quality attributes of Aluminum Sodium Phosphate using multiple in-line probes incorporated into an industrial-scale adjuvant suspension manufacturing unit .
Ceramics
Aluminum Sodium Phosphate is used as a flux for ceramics . Fluxes are substances, usually oxides, used in glasses, glazes, and ceramic bodies to lower the high melting point of the main glass forming constituents .
Cement Manufacturing
In the cement industry, Aluminum Sodium Phosphate is used in combination with calcium sulfate and sodium silicate . It helps in the setting or hardening of cement and also improves the strength and durability of the set mass .
Glass Manufacturing
Aluminum Sodium Phosphate is used in the manufacture of special glasses . It helps in lowering the melting point of the glass and also improves its chemical durability .
Baking Industry
In the baking industry, Sodium Aluminum Phosphate is used as an acid in baking powders . It provides the chemical reaction needed for baked goods to rise. Sodium aluminum phosphate reacts with heat and the other leavening ingredients to allow baked goods to rise .
Mechanism of Action
Target of Action
Aluminum Sodium Phosphate, also known as Sodium Aluminum Phosphate (SAlP), is an inorganic compound consisting of sodium salts of aluminum phosphates . It primarily targets the gastrointestinal tract where it acts as an acidity regulator . In the context of vaccines, Aluminum Sodium Phosphate acts as an adjuvant, targeting immune cells, particularly antigen-presenting cells (APCs) .
Mode of Action
Aluminum Sodium Phosphate interacts with its targets in a few ways. In the gastrointestinal tract, it neutralizes hydrochloric acid, helping to regulate pH . As an adjuvant in vaccines, it enhances the immune response by facilitating phagocytosis and slowing the diffusion of antigens from the injection site . This allows time for inflammatory cells to accumulate . The compound’s high positive charge allows it to bind to proteins, acting as a cross-linker between proteins, inducing protein oligomerization, and causing conformational changes that hinder degradation by proteases .
Biochemical Pathways
The biochemical pathways affected by Aluminum Sodium Phosphate are primarily related to immune response when used as an adjuvant. Researchers have proposed several mechanisms, including the depot effect, phagocytosis, activation of the pro-inflammatory signaling pathway NLRP3, and host cell DNA release . These mechanisms enhance the immune response through a variety of molecular pathways .
Pharmacokinetics
It’s known that aluminum sodium phosphate is generally prepared by exposing aqueous solutions of aluminum ions to alkaline conditions in a well-defined and controlled chemical environment .
Result of Action
The molecular and cellular effects of Aluminum Sodium Phosphate’s action depend on its application. In the gastrointestinal tract, it can help maintain a stable pH environment . When used as an adjuvant in vaccines, it enhances the immune response, leading to a more robust and long-lasting immunity .
Action Environment
Environmental factors can influence the action of Aluminum Sodium Phosphate. For instance, soil acidification can lead to increased aluminum toxicity, affecting seed germination, crop establishment, quality, and production . In the context of vaccines, the efficacy of Aluminum Sodium Phosphate as an adjuvant can be influenced by factors such as the presence of other immunomodulatory molecules .
Safety and Hazards
properties
IUPAC Name |
aluminum;sodium;phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.Na.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q+3;+1;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHVYBBTKTVOPA-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[Na+].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlNaO4P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.943 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetrahydrate: White odorless solid, insoluble in water; [Hawley] White powder; [MSDSonline] | |
| Record name | Sodium aluminum phosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7071 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium aluminum phosphate | |
CAS RN |
7785-88-8 | |
| Record name | Sodium aluminum phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007785888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, aluminum sodium salt (1:?:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphoric acid, aluminium sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.173 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM ALUMINUM PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/691 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of doping aluminum sodium phosphate glass with rare-earth ions like samarium (Sm3+) or dysprosium (Dy3+)?
A1: Doping aluminum sodium phosphate glass with rare-earth ions like Sm3+ [, ] or Dy3+ [, ] significantly impacts its luminescence properties. These ions act as luminescent centers, absorbing energy and emitting it as light. The specific color of the emitted light depends on the type of rare-earth ion and its concentration in the glass matrix. This tunability makes these materials promising for applications like scintillators, lasers, and white light-emitting diodes (LEDs).
Q2: How does the addition of boron oxide (B2O3) affect the optical properties of dysprosium-doped zinc–aluminum–sodium–phosphate glasses?
A2: Research suggests that incorporating B2O3 into Dy3+-doped zinc–aluminum–sodium–phosphate glasses influences their optical properties []. While the study doesn't delve into the specifics of this influence, it highlights the importance of glass composition in tailoring luminescence characteristics. The presence of B2O3 likely modifies the glass network structure, affecting the local environment around the Dy3+ ions and thus their light emission.
Q3: What makes aluminum sodium phosphate glasses suitable as host materials for luminescent ions?
A3: Aluminum sodium phosphate glasses possess several characteristics that make them attractive host materials for luminescent ions. They exhibit good transparency, chemical stability, and are relatively easy to synthesize and modify their composition [, ]. This allows researchers to fine-tune the glass properties to optimize the desired luminescence output from the incorporated rare-earth ions.
Q4: Apart from Sm3+ and Dy3+, has there been research on incorporating other luminescent ions into aluminum sodium phosphate glasses?
A4: Yes, research has explored incorporating other luminescent ions into aluminum sodium phosphate glasses. For example, one study investigated the spectral-luminescence properties of trivalent titanium (Ti3+) in these glasses []. This demonstrates the versatility of this glass system as a host for various luminescent centers, further expanding potential applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-[[[[(2,4-Dichlorophenyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]-3-methylphenyl]-3,3,3-trifluoro-2-hydroxypropanoic acid ethyl ester](/img/structure/B1228379.png)

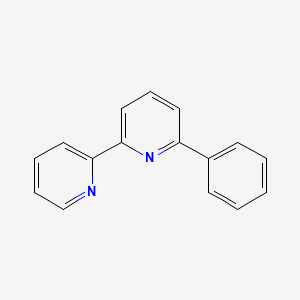
![1-[4-[[4-[[(2-Methoxyanilino)-sulfanylidenemethyl]amino]cyclohexyl]methyl]cyclohexyl]-3-(2-methoxyphenyl)thiourea](/img/structure/B1228382.png)
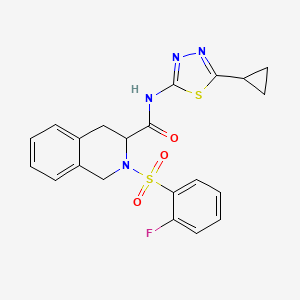
![2-Chloro-1-[1-(3-isoxazolyl)-2,5-dimethyl-3-pyrrolyl]ethanone](/img/structure/B1228384.png)
![N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-2-[(1-ethyl-2-benzimidazolyl)thio]-N-methylacetamide](/img/structure/B1228385.png)
![1-[3-(Dimethylamino)propyl]-1-(phenylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1228387.png)
